Fura Red AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

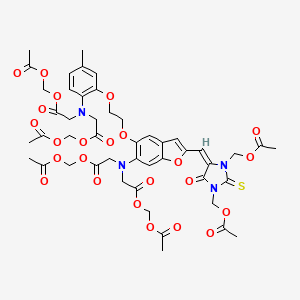

Molecular Formula |

C47H52N4O24S |

|---|---|

Molecular Weight |

1089.0 g/mol |

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(E)-[1,3-bis(acetyloxymethyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate |

InChI |

InChI=1S/C47H52N4O24S/c1-27-8-9-36(48(17-42(58)71-23-67-30(4)54)18-43(59)72-24-68-31(5)55)40(12-27)63-10-11-64-41-14-34-13-35(15-38-46(62)51(22-66-29(3)53)47(76)50(38)21-65-28(2)52)75-39(34)16-37(41)49(19-44(60)73-25-69-32(6)56)20-45(61)74-26-70-33(7)57/h8-9,12-16H,10-11,17-26H2,1-7H3/b38-15+ |

InChI Key |

BUZVFTSOJLJQQB-DVRIZHICSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)/C=C/4\C(=O)N(C(=S)N4COC(=O)C)COC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)N(C(=S)N4COC(=O)C)COC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Fura Red AM and how does it work?

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Fura Red AM

This compound is a cell-permeant fluorescent dye extensively used for the ratiometric measurement of intracellular calcium concentration ([Ca²⁺]i).[1][2] As a visible light-excitable analog of the ultraviolet-excitable probe Fura-2, Fura Red offers distinct advantages, including reduced phototoxicity and minimal interference from cellular autofluorescence.[2][3] It is particularly valuable in multi-parameter fluorescence imaging, where it can be used alongside other fluorescent probes.[1][4]

The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol.[5][6] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant Fura Red molecule within the cell.[5] This active form of Fura Red is a high-affinity chelator of calcium ions.

The fluorescence properties of Fura Red are modulated by the binding of Ca²⁺. Uniquely, upon binding to calcium, the fluorescence emission of Fura Red decreases when excited at approximately 488 nm.[1][7][8] This inverse response to calcium concentration is a key characteristic of the dye. For ratiometric measurements, Fura Red is often co-loaded with a calcium indicator whose fluorescence increases with calcium binding, such as Fluo-3, Fluo-4, or Cal-520.[2][4][7] By calculating the ratio of the fluorescence intensities of the two dyes, a more accurate and stable measurement of intracellular calcium levels can be achieved, as this method corrects for variations in dye concentration, cell thickness, and photobleaching.

Alternatively, Fura Red can be used as a single-wavelength ratiometric indicator by exciting at two different wavelengths.[9][10] For instance, excitation at 406 nm produces a signal that increases with calcium concentration, while excitation at a longer wavelength (e.g., 532 nm) results in a signal that decreases.[9][11] The ratio of the emission intensities at these two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration.

Quantitative Data

The following table summarizes the key quantitative properties of Fura Red.

| Property | Value | Notes |

| Excitation Maximum (Ca²⁺-free) | ~488 nm | [8] |

| Excitation Maximum (Ca²⁺-bound) | ~420 nm | [7] |

| Emission Maximum | ~660 nm | [3][7] |

| Dissociation Constant (Kd) for Ca²⁺ | ~140 nM | This value can be influenced by intracellular environment.[11] |

| Recommended Excitation Wavelengths | 435 nm, 470 nm, 488 nm | For use with various instruments and in combination with other fluorophores.[12][13] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM.[2][6] For example, to make a 1 mM stock solution from 1 mg of this compound (MW ~1089 g/mol ), add 918 µL of DMSO.[2]

-

Storage : Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.[14] Avoid repeated freeze-thaw cycles.

Cell Loading Protocol for Suspension Cells

This protocol is adapted for flow cytometry applications.[9][15][16]

-

Cell Preparation : Resuspend cells at a concentration of 1 x 10⁷ cells/mL in pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).[9][15]

-

Loading Solution Preparation : Prepare a loading solution containing 1 µM this compound and 0.01% Pluronic F-127 in HBSS. Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous media.[9][15][16]

-

Incubation : Add the loading solution to the cell suspension and incubate for 30 minutes in a 37°C water bath.[9][15][16]

-

Washing : After incubation, wash the cells with HEPES Buffered Saline Solution (HBSS with 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% BSA, 10 mM HEPES) to remove extracellular dye.[9][15][16]

-

Resuspension : Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in the HEPES Buffered Saline Solution. A viability dye such as SYTOX Green can be included to exclude dead cells from the analysis.[9][15]

-

Equilibration : Equilibrate the cells for at least 10 minutes at 37°C before analysis.[15][16]

Cell Loading Protocol for Adherent Cells

This protocol is suitable for microscopy and microplate reader-based assays.[12]

-

Cell Plating : Plate cells on coverslips or in a microplate and allow them to adhere.

-

Working Solution Preparation : Prepare a 2X working solution containing 5 µM this compound, 0.04% Pluronic® F-127, and 1 mM Probenecid in a suitable buffer (e.g., HHBS). Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[12]

-

Loading : Remove the culture medium and add an equal volume of the 2X working solution to the cells (this will result in a final 1X concentration).[12]

-

Incubation : Incubate the cells for 20-120 minutes at 37°C or for 30 minutes at room temperature. The optimal time will depend on the cell type.[12]

-

Washing : Remove the dye-loading solution and wash the cells with a buffer containing 1.0 mM Probenecid.[12]

-

Analysis : The cells are now ready for imaging or fluorescence measurement.

Signaling Pathways and Experimental Workflows

References

- 1. How does Fura red work? | AAT Bioquest [aatbio.com]

- 2. Fura Red, AM *CAS 149732-62-7* | AAT Bioquest [aatbio.com]

- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Fura Red, potassium salt | AAT Bioquest [aatbio.com]

- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Fura Red/Fura Red AM (Ca2+free) FluoroFinder [app.fluorofinder.com]

- 9. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of fura red as an intracellular calcium indicator in frog skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Fura Red™, AM, cell permeant 500 μg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Fura Red AM: An In-depth Technical Guide to Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Fura Red AM for Calcium Measurement

This compound is a high-affinity, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). The acetoxymethyl (AM) ester modification renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the hydrophilic and Ca²⁺-sensitive form, Fura Red, in the cytosol. This method of loading ensures that the indicator is localized to the intracellular compartment where it can report on changes in [Ca²⁺]i.

The principle of Fura Red's ratiometric measurement lies in its dual-excitation fluorescence properties, which change upon binding to Ca²⁺. While Fura Red can be used in conjunction with other dyes, it can also be used as a standalone ratiometric indicator. When used ratiometrically, the dye is excited at two different wavelengths, and the ratio of the fluorescence intensities at a single emission wavelength is calculated. This ratiometric approach provides a more accurate and robust measurement of [Ca²⁺]i compared to single-wavelength indicators because it internally corrects for variations in dye concentration, cell thickness, photobleaching, and instrument efficiency.

Upon binding to Ca²⁺, the fluorescence of Fura Red exhibits a characteristic shift in its excitation spectrum. For ratiometric analysis, Fura Red is typically excited at two wavelengths. In flow cytometry, common excitation wavelengths are 406 nm (violet laser) and 532 nm (green laser).[1] In microscopy, excitation wavelengths of 420 nm and 480 nm have been utilized.[2] The fluorescence emission is typically collected at a wavelength greater than 630 nm, often around 650-670 nm.[3] An increase in intracellular Ca²⁺ leads to an increase in fluorescence emission when excited at the shorter wavelength (e.g., 406 nm or 420 nm) and a concurrent decrease in emission when excited at the longer wavelength (e.g., 532 nm or 480 nm).[1][2] The ratio of these two fluorescence intensities provides a quantitative measure of the intracellular Ca²⁺ concentration.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound. It is important to note that some of these parameters, particularly the dissociation constant (Kd), can vary depending on the intracellular environment.

| Property | Value | Notes |

| Dissociation Constant (Kd) for Ca²⁺ | in vitro: ~400 nM | Value determined in aqueous buffer solutions. |

| in situ: 1.1 - 1.6 µM | Apparent Kd determined within the cytoplasm of cells, which can be influenced by viscosity, protein binding, and other ionic concentrations.[2][4] | |

| Excitation Wavelengths (Ratiometric) | ~406 nm and ~532 nm | Commonly used in flow cytometry applications.[1] |

| ~420 nm and ~480 nm | Used in fluorescence microscopy applications.[2] | |

| ~435 nm and ~470 nm | Alternative excitation wavelengths for microplate reader applications.[5] | |

| Emission Wavelength | ~650 - 670 nm | The peak emission wavelength for ratiometric measurements.[3] |

| Quantum Yield | Not explicitly reported | The quantum yield of Fura Red is dependent on Ca²⁺ concentration and the intracellular environment. |

| Molar Extinction Coefficient | Not explicitly reported | The molar extinction coefficient of Fura Red is dependent on Ca²⁺ concentration and the intracellular environment. |

Experimental Protocols

This section provides a detailed methodology for using this compound for intracellular calcium imaging in adherent cells using fluorescence microscopy.

Reagent Preparation

-

This compound Stock Solution (1-5 mM):

-

Bring the vial of lyophilized this compound to room temperature before opening.

-

Add high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a stock solution concentration of 1-5 mM. For example, to a 50 µg vial of this compound (MW ≈ 1089 g/mol ), add ~92 µL of DMSO for a 0.5 mM stock or ~18.4 µL for a 2.5 mM stock.

-

Vortex briefly to dissolve the dye completely.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic® F-127 Stock Solution (20% w/v in DMSO):

-

Dissolve Pluronic® F-127 in high-quality, anhydrous DMSO to make a 20% (w/v) stock solution.

-

This solution can be stored at room temperature.

-

-

Loading Buffer (e.g., Hanks' Balanced Salt Solution - HBSS):

-

Prepare HBSS or another suitable physiological buffer (e.g., Tyrode's solution) without phenol red.

-

The buffer should be supplemented with 1 mM CaCl₂, 0.5 mM MgCl₂, and may contain 0.1% Bovine Serum Albumin (BSA). Ensure the buffer is at the desired pH (typically 7.2-7.4) and warmed to 37°C before use.[3][6]

-

Cell Loading Protocol

-

Cell Culture: Plate cells on glass coverslips or in imaging-compatible dishes and culture to the desired confluency (typically 70-90%).

-

Prepare Loading Solution:

-

For a final this compound concentration of 1-5 µM, dilute the DMSO stock solution into the pre-warmed loading buffer.

-

To aid in the dispersion of the AM ester in the aqueous buffer, first mix the this compound stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting into the final volume of loading buffer.[3]

-

For example, to prepare 1 mL of 2 µM this compound loading solution from a 2 mM stock: Mix 1 µL of 2 mM this compound stock with 1 µL of 20% Pluronic® F-127. Then, add this mixture to 1 mL of loading buffer and vortex gently.

-

-

Dye Loading:

-

Remove the culture medium from the cells and wash once with pre-warmed loading buffer.

-

Add the this compound loading solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 30-60 minutes at 37°C in a light-protected environment (e.g., an incubator). The optimal loading time and concentration may need to be determined empirically for each cell type.[3][5]

-

-

De-esterification:

-

After the loading incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh loading buffer at 37°C to allow for complete de-esterification of the this compound by intracellular esterases.[5]

-

In Situ Calibration Protocol

To convert the measured fluorescence ratio into an absolute intracellular Ca²⁺ concentration, an in situ calibration is required at the end of each experiment. This procedure determines the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Determine Rmin (Minimum Ratio):

-

Perfuse the cells with a Ca²⁺-free buffer (e.g., HBSS with no added CaCl₂ and containing 2-5 mM EGTA, a Ca²⁺ chelator).

-

Add a calcium ionophore, such as ionomycin (final concentration 5-10 µM), to the Ca²⁺-free buffer. This will deplete intracellular Ca²⁺ stores and allow the extracellular Ca²⁺-free conditions to equilibrate with the intracellular environment.

-

Record the fluorescence ratio until a stable minimum value (Rmin) is reached.

-

-

Determine Rmax (Maximum Ratio):

-

Perfuse the cells with a high Ca²⁺ buffer (e.g., HBSS containing 1.5-10 mM CaCl₂).

-

Add the calcium ionophore (e.g., ionomycin at 5-10 µM) to this high Ca²⁺ buffer to saturate the intracellular Fura Red with Ca²⁺.

-

Record the fluorescence ratio until a stable maximum value (Rmax) is reached.

-

-

Determine Sf2/Sb2:

-

This factor is the ratio of the fluorescence intensity of the Ca²⁺-free (Ffree) to the Ca²⁺-bound (Fbound) forms of the dye at the second excitation wavelength (e.g., 532 nm or 480 nm). These values are obtained during the Rmin and Rmax measurements, respectively.

-

Calcium Concentration Calculation using the Grynkiewicz Equation

The intracellular calcium concentration can be calculated from the ratiometric data using the Grynkiewicz equation:[7]

[Ca²⁺] = Kd * ( (R - Rmin) / (Rmax - R) ) * (Sf2 / Sb2)

Where:

-

[Ca²⁺] is the intracellular free calcium concentration.

-

Kd is the dissociation constant of Fura Red for Ca²⁺. As noted, the in situ Kd may be significantly different from the in vitro value and should ideally be determined experimentally for the specific cell type and conditions.

-

R is the experimentally measured fluorescence ratio (Intensity at Ex1 / Intensity at Ex2).

-

Rmin is the minimum fluorescence ratio determined in the absence of Ca²⁺.

-

Rmax is the maximum fluorescence ratio at saturating Ca²⁺ concentrations.

-

Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength for the Ca²⁺-free and Ca²⁺-bound forms of the dye, respectively.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for intracellular calcium measurement using this compound.

CCR6 Signaling Pathway

The CC chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL20, can initiate a signaling cascade leading to an increase in intracellular calcium.[8][9][10] This pathway is crucial in various immune responses.

Caption: Simplified signaling pathway of CCR6 leading to intracellular calcium release.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular characterization of CCR6: involvement of multiple domains in ligand binding and receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Fura Red AM: An In-depth Technical Guide for Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red AM is a fluorescent, ratiometric calcium indicator used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester derivative, it is cell-permeant and, once inside the cell, is hydrolyzed by intracellular esterases to the membrane-impermeant Fura Red. This guide provides a comprehensive overview of its chemical structure, properties, and applications in cellular signaling analysis.

Chemical Structure and Properties

There is some discrepancy in the publicly available information regarding the precise chemical structure of this compound. The most consistently cited information is associated with CAS number 149732-62-7.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149732-62-7 | [1][2][3][4] |

| Molecular Formula | C₄₁H₄₄N₄O₂₀S | [1][5] |

| Molecular Weight | 944.9 g/mol | [1][5] |

| Appearance | Solid | [6] |

| Solubility | DMSO | [7] |

| Excitation Maxima (Ca²⁺-bound) | ~435 nm | [3] |

| Excitation Maxima (Ca²⁺-free) | ~470 nm | [3] |

| Emission Maximum | ~650-660 nm | [2][8] |

| Quantum Yield | Not reported | |

| Molar Extinction Coefficient | Not reported |

Note: A second CAS number (218280-33-2) with a molecular formula of C₄₇H₅₂N₄O₂₄S and a molecular weight of 1088.99 g/mol is also associated with a product named this compound by some suppliers.[5][9] Researchers should verify the specific product information from their chosen supplier.

Spectral Properties

Fura Red is a ratiometric indicator. Upon binding to Ca²⁺, its excitation spectrum shifts. This allows for the calculation of the ratio of fluorescence intensities at two different excitation wavelengths, which provides a quantitative measure of [Ca²⁺]i that is largely independent of dye concentration, path length, and illumination intensity.

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.[3]

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[3]

Cell Loading Protocol for Adherent Cells (Microscopy)

-

Culture cells on coverslips or in imaging-compatible microplates.

-

Prepare a loading buffer containing this compound at a final concentration of 1-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) supplemented with 0.02-0.04% Pluronic® F-127 to aid in dye solubilization.[3] The addition of 1-2.5 mM probenecid to the loading and final wash buffers can help to prevent dye leakage by inhibiting organic anion transporters.

-

Remove the culture medium and wash the cells with the physiological buffer.

-

Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C.[3] The optimal loading time and temperature may vary depending on the cell type.

-

Wash the cells two to three times with the physiological buffer (containing probenecid, if used) to remove extracellular dye.

-

Incubate the cells for a further 30 minutes to allow for complete de-esterification of the AM ester.

-

Proceed with imaging.

Cell Loading Protocol for Suspension Cells (Flow Cytometry)

-

Resuspend cells at a concentration of 1 x 10⁶ cells/mL in a physiological buffer (e.g., HBSS).[10]

-

Add this compound to a final concentration of 1-5 µM. The addition of 0.01-0.04% Pluronic® F-127 is recommended.[10]

-

Incubate the cell suspension for 30-60 minutes at 37°C, protected from light.[10]

-

Wash the cells by centrifugation and resuspend in fresh physiological buffer to remove extracellular dye.

-

Analyze the cells on a flow cytometer equipped with appropriate lasers and emission filters.

Application in Signaling Pathway Analysis: CCR6 Activation

This compound is a valuable tool for studying G-protein coupled receptor (GPCR) signaling pathways that involve the mobilization of intracellular calcium. An example is the activation of the chemokine receptor CCR6 by its ligand CCL20.[10]

Signaling Pathway Diagram

Caption: CCR6 signaling pathway leading to intracellular calcium mobilization.

Experimental Workflow Diagram

Caption: Experimental workflow for measuring calcium flux with this compound.

Data Presentation

Table 2: Example Data from a this compound Calcium Flux Assay

| Condition | Baseline Ratio (F435/F470) | Peak Ratio (F435/F470) after CCL20 addition | Fold Change |

| Control Cells | 1.05 ± 0.05 | 1.10 ± 0.07 | ~1.05 |

| CCR6 Expressing Cells | 1.02 ± 0.04 | 2.58 ± 0.15 | ~2.53 |

Note: The data presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the cell type, experimental conditions, and instrumentation.

Conclusion

This compound is a powerful tool for the ratiometric measurement of intracellular calcium, enabling detailed investigation of cellular signaling pathways. Its long-wavelength excitation and emission properties make it suitable for use in combination with other fluorescent probes. Careful adherence to loading protocols and proper data analysis are crucial for obtaining accurate and reproducible results in studies of GPCRs, ion channels, and other cellular processes regulated by calcium.

References

- 1. Fura red, am | 149732-62-7 | ZFA73262 | Biosynth [biosynth.com]

- 2. fura red | 149732-62-7 [chemicalbook.com]

- 3. Fura Red, AM *CAS 149732-62-7* - LubioScience [shop.lubio.ch]

- 4. Fura Red, AM *CAS 149732-62-7* | AAT Bioquest [aatbio.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fura Red, AM | CAS 149732-62-7 | AAT Bioquest | Biomol.com [biomol.com]

- 8. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

Fura Red AM: A Technical Guide to its Spectral Properties and Applications in Intracellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red AM is a fluorescent, ratiometric calcium indicator used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a cell-permeant acetoxymethyl (AM) ester, it readily crosses the cell membrane. Once inside the cell, intracellular esterases hydrolyze the AM ester groups, trapping the active, calcium-sensitive form of the dye, Fura Red, in the cytosol. This technical guide provides an in-depth overview of the spectral properties of Fura Red, detailed experimental protocols for its use, and a visualization of the underlying mechanisms and workflows.

Core Principles

Fura Red is a dual-wavelength excitation indicator. Its fluorescence emission intensity changes in response to binding with Ca²⁺. A key characteristic of Fura Red is that its fluorescence decreases upon binding to calcium. For ratiometric measurements, the dye is typically excited at two different wavelengths, and the ratio of the fluorescence intensities at a single emission wavelength is used to calculate the intracellular calcium concentration. This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible results.

Quantitative Data

The spectral properties of Fura Red are crucial for designing and interpreting calcium imaging experiments. The following table summarizes the key quantitative data for Fura Red.

| Property | Value | Notes |

| Excitation Maximum (Ca²⁺-free) | ~488 nm | |

| Excitation Maximum (Ca²⁺-bound) | ~435 nm | [1] |

| Emission Maximum (Ca²⁺-free) | ~660 nm | [2][3] |

| Emission Maximum (Ca²⁺-bound) | ~639 nm | [1] |

| Ratiometric Excitation Wavelengths | 405/406 nm and 488/532 nm | [2][4][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~1.1 - 1.6 µM (in myoplasm) | This value can be 3- to 4-fold higher in the intracellular environment compared to calibration solutions. |

| Quantum Yield | Not readily reported in the literature | |

| Molar Extinction Coefficient | Not readily reported in the literature |

Signaling Pathway and Mechanism of Action

The utility of this compound as a calcium indicator relies on a two-step process: intracellular hydrolysis and subsequent calcium binding. The following diagram illustrates this pathway.

Experimental Protocols

General Protocol for Determining Excitation and Emission Spectra

This protocol outlines the general steps for characterizing the spectral properties of Fura Red using a spectrofluorometer.

Materials:

-

Fura Red, potassium salt

-

Calcium-free buffer (e.g., 10 mM MOPS or HEPES with 100 mM KCl, 10 mM EGTA, pH 7.2)

-

Calcium-saturating buffer (e.g., 10 mM MOPS or HEPES with 100 mM KCl, 10 mM CaEGTA, pH 7.2)

-

Spectrofluorometer with cuvettes

Procedure:

-

Prepare a stock solution of Fura Red (salt form) in a calcium-free buffer.

-

For Ca²⁺-free spectrum: Dilute the stock solution into the calcium-free buffer to a final concentration of approximately 1 µM in a cuvette.

-

For Ca²⁺-bound spectrum: Dilute the stock solution into the calcium-saturating buffer to the same final concentration in a separate cuvette.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 660 nm for Ca²⁺-free, 640 nm for Ca²⁺-bound).

-

Scan a range of excitation wavelengths (e.g., 350-600 nm) and record the fluorescence intensity.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum for each condition.

-

Scan a range of emission wavelengths (e.g., 550-750 nm) and record the fluorescence intensity.

-

-

Data Analysis: Plot the fluorescence intensity versus wavelength to visualize the excitation and emission spectra for both the calcium-free and calcium-bound forms of Fura Red.

Protocol for Intracellular Calcium Measurement with this compound

This protocol provides a general workflow for loading cells with this compound and measuring intracellular calcium changes.

Materials:

-

Cells of interest cultured on coverslips or in a microplate

-

This compound

-

Anhydrous DMSO

-

Pluronic F-127 (optional, to aid in dye solubilization)

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

-

Prepare a this compound stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM.

-

Prepare the loading buffer: Dilute the this compound stock solution into the physiological salt solution to a final concentration of 1-5 µM. If using, add Pluronic F-127 (typically 0.02-0.04%) to the loading buffer.

-

Cell Loading:

-

Remove the cell culture medium.

-

Wash the cells once with the physiological salt solution.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Wash and De-esterification:

-

Remove the loading buffer and wash the cells 2-3 times with the physiological salt solution to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound.

-

-

Imaging:

-

Mount the coverslip onto the imaging chamber or place the microplate in the reader.

-

Excite the cells alternately at the chosen ratiometric wavelengths (e.g., 405 nm and 488 nm).

-

Collect the fluorescence emission at the appropriate wavelength (e.g., ~650 nm).

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths. Changes in this ratio correspond to changes in intracellular calcium concentration.

Experimental Workflow

The following diagram illustrates the typical workflow for an intracellular calcium imaging experiment using this compound.

References

Fura Red AM: A Technical Guide to its Mechanism of Action for Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Fura Red AM, a widely utilized fluorescent indicator for the ratiometric measurement of intracellular calcium concentration ([Ca²⁺]ᵢ) in live cells. We will delve into its chemical properties, the process of cellular loading and activation, its spectral characteristics upon calcium binding, and detailed protocols for its application.

Core Mechanism of Action

This compound (Acetoxymethyl ester) is a cell-permeant derivative of the ratiometric calcium indicator Fura Red. Its lipophilic nature allows it to passively diffuse across the plasma membrane into the cytoplasm of live cells. Once inside, the AM ester groups are cleaved by intracellular esterases, a process known as hydrolysis. This enzymatic reaction transforms the molecule into its active, membrane-impermeant form, Fura Red, effectively trapping it within the cell.

The active Fura Red molecule is a high-affinity Ca²⁺ chelator. The fundamental principle behind its function lies in the significant shift in its fluorescence excitation spectrum upon binding to free Ca²⁺. This spectral shift allows for the ratiometric measurement of [Ca²⁺]ᵢ, a technique that minimizes issues related to uneven dye loading, photobleaching, and variations in cell thickness.

Specifically, as intracellular calcium levels rise, the fluorescence emission of Fura Red decreases when excited at approximately 488 nm.[1] Conversely, when used in a ratiometric approach, the ratio of fluorescence intensities at two different excitation or emission wavelengths changes in proportion to the [Ca²⁺]ᵢ. This ratiometric capability provides a more accurate and reliable quantification of intracellular calcium dynamics compared to single-wavelength indicators.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fura Red.

Table 1: Spectral Properties of Fura Red

| State | Excitation Maximum (nm) | Emission Maximum (nm) |

| Ca²⁺-Free | ~470-488 | ~650-660[2] |

| Ca²⁺-Bound | ~420-435[3] | ~630-639[4][5] |

Table 2: Calcium Binding and Other Properties

| Property | Value | Notes |

| Dissociation Constant (Kₔ) | 400 nM[5] | In vitro. |

| Apparent Dissociation Constant (Kₔ) | 1.1 - 1.6 µM | In frog skeletal muscle myoplasm, elevated due to binding to cellular components.[4] |

| Molecular Weight (AM form) | 1088.99 g/mol [5] |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action and the logic of ratiometric measurement with Fura Red.

References

- 1. How does Fura red work? | AAT Bioquest [aatbio.com]

- 2. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Use of fura red as an intracellular calcium indicator in frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fura Red, AM *CAS 149732-62-7* | AAT Bioquest [aatbio.com]

Fura Red™ AM: An In-depth Technical Guide for Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura Red™ AM, a fluorescent indicator widely used for the ratiometric measurement of intracellular calcium. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this probe in various experimental settings. This document details the core principles of Fura Red™ AM, its mechanism of action, experimental protocols for its application in fluorescence microscopy and flow cytometry, and its role in dissecting intracellular calcium signaling pathways.

Core Principles and Mechanism of Action

Fura Red™, AM is a cell-permeant acetoxymethyl (AM) ester derivative of the calcium indicator Fura Red™. The AM ester group renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Fura Red™ molecule within the cytoplasm.

The active Fura Red™ is a ratiometric indicator, meaning that its fluorescence properties change upon binding to calcium ions (Ca²⁺). Specifically, Fura Red™ exhibits a decrease in fluorescence emission when excited at approximately 488 nm as the intracellular calcium concentration rises.[1] This inverse relationship between calcium concentration and fluorescence intensity at a specific excitation wavelength forms the basis of its use as a calcium indicator.

For ratiometric measurements, Fura Red™ is often excited at two different wavelengths. An increase in intracellular Ca²⁺ leads to a decrease in fluorescence emission when excited by a 488 nm or 532 nm laser and an increase in fluorescence when excited by a 405 nm or 406 nm laser.[2][3][4][5] The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration, which is less susceptible to variations in dye concentration, cell thickness, and photobleaching compared to single-wavelength indicators.

Quantitative Data

The following table summarizes the key quantitative properties of Fura Red™ and its AM ester.

| Property | Value | Reference |

| Fura Red™, AM Molecular Weight | 1088.99 g/mol | [6] |

| Fura Red™ Molecular Weight | 944.87 g/mol | [7] |

| Excitation Wavelengths (Ratiometric) | 405/488 nm or 406/532 nm | [2][3][4] |

| Emission Wavelength | ~660 nm | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM (in vitro) | [8] |

| Recommended Loading Concentration | 1-10 µM | [4] |

| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) |

Note: The in situ Kd of Fura Red™ for Ca²⁺ can be influenced by the cellular environment, including pH, ionic strength, and protein binding, and may be higher than the in vitro value.[1][2]

Experimental Protocols

Detailed methodologies for utilizing Fura Red™, AM in common applications are provided below. Optimization of these protocols for specific cell types and experimental conditions is recommended.

Cell Loading with Fura Red™, AM

This initial step is critical for successful calcium imaging experiments.

Materials:

-

Fura Red™, AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic™ F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

HEPES

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of Fura Red™, AM in anhydrous DMSO.

-

For enhanced aqueous solubility, a 20% Pluronic™ F-127 solution can be added to the working solution.

Cell Loading Procedure:

-

Culture cells on an appropriate substrate for the intended imaging modality (e.g., glass-bottom dishes for microscopy).

-

Prepare a loading buffer by diluting the Fura Red™, AM stock solution in HBSS to a final concentration of 1-5 µM. The addition of 0.02-0.04% Pluronic™ F-127 can aid in dye loading.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura Red™, AM loading buffer to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time may vary between cell types.

-

After incubation, wash the cells twice with warm HBSS to remove excess extracellular dye.

-

Allow the cells to de-esterify the Fura Red™, AM for at least 30 minutes at 37°C in fresh HBSS. This step is crucial for the dye to become calcium-sensitive.

Fluorescence Microscopy Protocol

Instrumentation:

-

An inverted fluorescence microscope equipped with excitation sources for ~405 nm and ~488 nm.

-

An emission filter appropriate for Fura Red™ (~660 nm).

-

A sensitive camera for capturing fluorescence images.

-

Image analysis software capable of ratiometric calculations.

Imaging Procedure:

-

Mount the loaded and washed cells on the microscope stage.

-

Acquire images sequentially at the two excitation wavelengths while collecting the emission at ~660 nm.

-

Establish a baseline fluorescence ratio before stimulating the cells.

-

Introduce the stimulus of interest (e.g., agonist, ionophore) and record the changes in fluorescence intensity at both excitation wavelengths over time.

-

After the experiment, perform a calibration to convert the fluorescence ratios into absolute calcium concentrations, if required. This typically involves treating the cells with a calcium ionophore like ionomycin in the presence of high and low calcium buffers to determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios.

Flow Cytometry Protocol

Instrumentation:

-

A flow cytometer equipped with lasers for excitation at ~405 nm (Violet) and ~488 nm or 532 nm (Blue or Green).

-

Emission detectors and filters appropriate for Fura Red™ (e.g., 660/20 BP).[3]

Staining and Analysis Procedure:

-

Harvest and wash the cells, then resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Load the cells with 1-5 µM Fura Red™, AM as described in the general cell loading protocol.

-

After washing and de-esterification, resuspend the cells in HBSS.

-

Acquire data on the flow cytometer, collecting fluorescence emission signals from both excitation wavelengths.

-

Establish a baseline fluorescence ratio for the cell population.

-

Add the stimulus and continue to acquire data to monitor the change in the fluorescence ratio over time.

-

Analyze the data using appropriate software to calculate the ratiometric shift and quantify the calcium response in the cell population.

Visualizing Cellular Processes with Fura Red™ AM

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of Fura Red™, AM.

References

- 1. interchim.fr [interchim.fr]

- 2. Use of fura red as an intracellular calcium indicator in frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fura Red™, AM, cell permeant 500 μg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fura Red, AM *CAS 149732-62-7* | AAT Bioquest [aatbio.com]

Fura Red AM: An In-depth Technical Guide for Intracellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura Red AM, a fluorescent indicator for measuring intracellular calcium concentration ([Ca²⁺]i). It details the dye's mechanism of action, key quantitative properties, experimental protocols, and includes visualizations to facilitate understanding of its application in cellular and drug discovery research.

Introduction to this compound

This compound is a cell-permeant, ratiometric fluorescent indicator used to measure intracellular calcium. As an acetoxymethyl (AM) ester, it can readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active Fura Red molecule within the cytosol. Fura Red is a visible light-excitable analog of Fura-2, which offers the significant advantage of reducing phototoxicity and background interference often associated with UV-excitable dyes.[1]

Upon binding to Ca²⁺, Fura Red exhibits a characteristic shift in its fluorescence properties. When excited at approximately 488 nm, its fluorescence emission decreases as the concentration of intracellular calcium increases.[2] Conversely, when excited with a violet laser (around 406 nm), an increase in fluorescence is observed with rising calcium levels.[3] This dual-wavelength property allows for ratiometric imaging, a technique that minimizes the effects of uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible measurements of [Ca²⁺]i.[4][5]

Mechanism of Action

The functionality of this compound hinges on a two-step process: intracellular trapping and calcium-dependent fluorescence.

-

Intracellular Trapping: The AM ester form of Fura Red is lipophilic and readily diffuses across the plasma membrane into the cell's cytoplasm. Inside the cell, ubiquitous esterases hydrolyze the acetoxymethyl ester groups. This enzymatic cleavage removes the lipophilic moieties, rendering the Fura Red molecule charged and membrane-impermeant, effectively trapping it within the cell.

-

Ratiometric Calcium Detection: The trapped Fura Red molecule is a Ca²⁺ chelator. The binding and unbinding of Ca²⁺ induces a conformational change in the dye, which in turn alters its fluorescent properties. Specifically, in the presence of Ca²⁺, the excitation efficiency at around 488 nm decreases, leading to a reduction in fluorescence emission at approximately 660 nm.[6][7] In contrast, excitation at a shorter wavelength (e.g., 406 nm) results in an increase in fluorescence emission upon Ca²⁺ binding.[3] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.

Quantitative Data

The following tables summarize the key quantitative properties of Fura Red.

Table 1: Spectral Properties of Fura Red

| Property | Ca²⁺-Bound | Ca²⁺-Free |

| Excitation Maximum (Ex) | ~435 nm[8] | ~471 nm[9] |

| Emission Maximum (Em) | ~639 nm[8] | ~652 nm[9] |

Table 2: Physicochemical Properties of Fura Red

| Property | Value |

| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM |

| Molecular Weight | 944.87 g/mol [9] |

| Solvent for AM Ester | DMSO[1] |

Intracellular Calcium Signaling Pathway

Intracellular calcium signaling is a fundamental mechanism regulating a vast array of cellular processes. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can then be detected by indicators like Fura Red.

Experimental Protocols

Cell Loading with this compound

This protocol provides a general guideline for loading cells with this compound. Optimal conditions may vary depending on the cell type.

Materials:

-

Fura Red, AM (stored at -20°C, protected from light)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

HEPES

Procedure:

-

Prepare Stock Solution: Dissolve Fura Red, AM in anhydrous DMSO to a stock concentration of 1-5 mM.

-

Prepare Loading Buffer: On the day of the experiment, dilute the Fura Red, AM stock solution in a physiological buffer (e.g., HBSS with HEPES) to a final working concentration of 1-5 µM. To aid in the dispersion of the dye, add an equal volume of 20% Pluronic® F-127 solution to the Fura Red, AM stock before diluting it in the buffer.

-

Cell Loading:

-

For adherent cells, remove the culture medium and replace it with the loading buffer.

-

For suspension cells, pellet the cells and resuspend them in the loading buffer.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal incubation time should be determined empirically for each cell type.

-

Washing: After incubation, wash the cells twice with warm physiological buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Imaging: The cells are now ready for imaging.

Ratiometric Imaging and Data Analysis

Instrumentation:

-

A fluorescence microscope or flow cytometer equipped with appropriate excitation sources and emission filters. For ratiometric analysis, excitation at ~406 nm and ~532 nm is often used, with emission collected around 660 nm.[3]

Imaging Procedure:

-

Acquire a baseline fluorescence signal before stimulating the cells.

-

Add the stimulus of interest (e.g., agonist, ionophore) to induce a change in intracellular calcium.

-

Record the fluorescence intensity at the two excitation wavelengths over time.

Data Analysis:

-

The ratio of the fluorescence intensities (e.g., F₄₀₆ / F₅₃₂) is calculated for each time point.

-

This ratio is then used to determine the relative or absolute intracellular calcium concentration. Calibration is required for absolute quantification.

Advantages and Disadvantages of this compound

Table 3: Comparison of this compound with Other Calcium Indicators

| Feature | This compound | Fura-2 AM | Fluo-4 AM |

| Excitation | Visible light (~406 nm / ~488 nm) | UV light (~340 nm / ~380 nm)[4] | Visible light (~494 nm) |

| Ratiometric | Yes[3] | Yes[4] | No |

| Phototoxicity | Lower | Higher | Lower |

| Signal-to-Noise Ratio | Generally good, but can be lower than some newer dyes | Good[10] | High, but susceptible to artifacts |

| Primary Advantage | Ratiometric measurements with visible light excitation, reducing phototoxicity.[1] | Well-established ratiometric indicator.[5] | High fluorescence intensity and large dynamic range. |

| Primary Disadvantage | Can exhibit lower signal-to-noise ratio compared to some non-ratiometric dyes. | Requires UV excitation which can cause cell damage.[1] | Non-ratiometric, making it prone to artifacts from uneven loading and photobleaching.[4] |

Conclusion

This compound is a valuable tool for researchers studying intracellular calcium signaling. Its key advantage lies in its ability to provide ratiometric measurements using visible light excitation, thereby minimizing phototoxicity and improving the accuracy of [Ca²⁺]i quantification. While newer indicators may offer higher signal-to-noise ratios, the robust and reliable data obtained from ratiometric analysis with Fura Red makes it a continued staple in many cell biology and drug discovery laboratories. Careful consideration of its properties and optimization of experimental protocols are crucial for obtaining high-quality, reproducible results.

References

- 1. Fura Red, AM *CAS 149732-62-7* | AAT Bioquest [aatbio.com]

- 2. How does Fura red work? | AAT Bioquest [aatbio.com]

- 3. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Fura Red/Fura Red AM (Ca2+free) FluoroFinder [app.fluorofinder.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Spectrum [Fura Red (calcium bound)] | AAT Bioquest [aatbio.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Fura Red AM: An In-depth Technical Guide to Spectral Properties and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red AM is a vital fluorescent indicator for researchers investigating intracellular calcium (Ca²⁺) dynamics. As a ratiometric dye, it offers distinct advantages for quantifying Ca²⁺ concentrations, particularly in complex cellular environments. This technical guide provides a comprehensive overview of this compound's spectral properties, delves into the methodologies for its application, and explores its use in key signaling pathways.

Core Spectral Properties of Fura Red

Fura Red is a visible light-excitable analog of the ratiometric Ca²⁺ indicator Fura-2. A key characteristic of Fura Red is the change in its fluorescence emission intensity upon binding to Ca²⁺, rather than a significant spectral shift. When the acetoxymethyl (AM) ester form, this compound, is loaded into cells, intracellular esterases cleave the AM groups, trapping the active Fura Red dye inside. Upon binding to Ca²⁺, the fluorescence emission of Fura Red decreases when excited at approximately 488 nm.[1] This property allows for ratiometric measurements of intracellular Ca²⁺, often in combination with a green-fluorescent calcium indicator like Fluo-3 or Fluo-8.[2]

Quantitative Spectral Data

While precise molar extinction coefficient and quantum yield values for Fura Red are not consistently reported across publicly available literature, the following table summarizes its key spectral characteristics based on empirical data from various sources. It is important to note that for a related ratiometric dye, Asante Calcium Red, the change in fluorescence upon Ca²⁺ binding is primarily attributed to a change in its quantum yield. For comparison, the quantum yield of the well-characterized Ca²⁺ indicator Fura-2 is approximately 0.23 in a Ca²⁺-free environment and 0.49 when bound to Ca²⁺.[3]

| Property | Ca²⁺-Free Fura Red | Ca²⁺-Bound Fura Red | Notes and Citations |

| Excitation Maximum (λex) | ~488 nm | ~435 nm[4] | Can also be excited at 405 nm.[5][6] For ratiometric analysis, pairs of excitation wavelengths are used, such as 406 nm and 532 nm.[7] |

| Emission Maximum (λem) | ~660 nm | ~639 nm[4] | The emission intensity decreases upon Ca²⁺ binding when excited at 488 nm.[1] |

| Molar Extinction Coefficient (ε) | Not explicitly found in search results. | Not explicitly found in search results. | The change in absorbance upon Ca²⁺ binding is reported to be slight for similar dyes.[8] |

| Fluorescence Quantum Yield (ΦF) | Not explicitly found in search results. | Not explicitly found in search results. | The change in fluorescence is likely dominated by a change in quantum yield.[8] For Fura-2, ΦF (Ca²⁺-free) ≈ 0.23 and ΦF (Ca²⁺-bound) ≈ 0.49.[3] |

| Dissociation Constant (Kd) | - | ~400 nM[9] | This value can be influenced by the intracellular environment. |

Experimental Protocols

General Protocol for Loading this compound into Live Cells

This protocol provides a general guideline for loading this compound into a suspension of live cells for analysis by flow cytometry or fluorescence microscopy.

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Pluronic® F-127 (optional, to aid in dye solubilization)

-

Probenecid (optional, to prevent dye leakage)

-

Cell suspension

Procedure:

-

Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[2]

-

Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution to a final concentration of 1-5 µM in a physiological buffer like HBSS. For most cell lines, a final concentration of 4-5 µM is recommended.[2] If using, add Pluronic® F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM) to the working solution.

-

Cell Loading: Resuspend the cells in the this compound working solution at a concentration of 1 x 10⁷ cells/mL.[7]

-

Incubation: Incubate the cell suspension at 37°C for 30 to 60 minutes in the dark.[7]

-

Washing: After incubation, wash the cells by centrifuging the suspension and resuspending the pellet in fresh, pre-warmed buffer to remove extracellular dye. Repeat this washing step at least once.

-

De-esterification: Incubate the washed cells for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.

-

Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol for Ratiometric Calcium Measurement using Flow Cytometry

This protocol is adapted for measuring intracellular calcium flux using this compound on a flow cytometer equipped with violet (406 nm) and green (532 nm) lasers.

Instrumentation:

-

Flow cytometer with 406 nm and 532 nm lasers.

-

Emission filters suitable for detecting Fura Red's emission, such as 660/20 BP for the signal from the violet laser and 710/50 BP for the signal from the green laser.[7]

Procedure:

-

Cell Preparation and Loading: Load the cells with this compound as described in the general protocol.

-

Data Acquisition:

-

Acquire a baseline fluorescence reading of the resting cells for a short period (e.g., 30-60 seconds).

-

Add the stimulus to induce a calcium response.

-

Continue acquiring data for a sufficient duration to capture the full calcium transient.

-

-

Data Analysis:

-

The ratiometric signal is calculated as the ratio of the fluorescence intensity emitted when excited at 406 nm to the fluorescence intensity emitted when excited at 532 nm.

-

An increase in intracellular Ca²⁺ will lead to a decrease in fluorescence from the 488 nm (or 532 nm) excitation and a smaller change or slight increase from the 405 nm (or 406 nm) excitation, resulting in a change in the calculated ratio.

-

Protocol for Determining Relative Fluorescence Quantum Yield

This protocol describes a method for determining the relative fluorescence quantum yield of a fluorescent dye like Fura Red by comparing it to a well-characterized standard.

Materials:

-

Fura Red (salt form)

-

A quantum yield standard with known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Spectrograde solvents

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the Fura Red and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the Fura Red and the standard. The slope of this plot is proportional to the quantum yield.

-

Calculate the quantum yield of Fura Red using the following equation:

ΦF (sample) = ΦF (standard) * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

Where:

-

ΦF is the fluorescence quantum yield.

-

Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

Signaling Pathways and Experimental Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[10] Activation of certain GPCRs, particularly those coupled to Gq proteins, leads to the activation of phospholipase C (PLC).[11] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca²⁺ into the cytosol.[13][14] This increase in intracellular Ca²⁺ can be detected by Fura Red.

References

- 1. Fura Red/Fura Red AM (Ca2+free) FluoroFinder [app.fluorofinder.com]

- 2. Fura Red, AM *CAS 149732-62-7* | AAT Bioquest [aatbio.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Spectrum [Fura Red (calcium bound)] | AAT Bioquest [aatbio.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and Properties of Asante Calcium Red –a Novel Family of Long Excitation Wavelength Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fura Red, potassium salt | AAT Bioquest [aatbio.com]

- 10. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Calcium signaling - Wikipedia [en.wikipedia.org]

- 13. Mobilizing ER IP3 receptors as a mechanism to enhance calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

An In-Depth Technical Guide to Fura Red AM: A Ratiometric Fluorescent Indicator for Intracellular Calcium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura Red AM, a fluorescent indicator widely utilized for the quantitative measurement of intracellular calcium ([Ca²⁺]i). We will delve into its core chelating properties, mechanism of action, and spectral characteristics. Detailed experimental protocols and data are presented to facilitate its effective application in research and drug development.

Introduction to this compound

Fura Red is a visible light-excitable analog of the ratiometric calcium indicator Fura-2. A key advantage of Fura Red is its long-wavelength emission, which minimizes interference from cellular autofluorescence.[1] It is available as an acetoxymethyl (AM) ester, this compound, a cell-permeant form that readily crosses the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of Fura Red in the cytoplasm. This active form is capable of binding to free Ca²⁺ ions.

The defining characteristic of Fura Red is its ratiometric nature. Unlike single-wavelength indicators, Fura Red exhibits a spectral shift upon binding to calcium, allowing for a more accurate determination of [Ca²⁺]i that is less susceptible to variations in dye concentration, cell thickness, or photobleaching. Specifically, upon chelation of Ca²⁺, the fluorescence emission of Fura Red decreases when excited at approximately 488 nm.[1]

Mechanism of Action and Calcium Chelation

The functionality of this compound relies on a two-step process: intracellular trapping and calcium binding.

A. Intracellular Trapping:

The AM ester groups render the Fura Red molecule lipophilic, enabling its passive diffusion across the cell membrane. Inside the cell, cytosolic esterases hydrolyze these AM ester groups, yielding the carboxylate form of Fura Red. This charged molecule is membrane-impermeant and is thus retained within the cell.

B. Calcium Binding and Ratiometric Response:

The hydrolyzed Fura Red molecule contains a BAPTA-like chelating moiety that specifically binds to free Ca²⁺. This binding event induces a conformational change in the fluorophore, leading to a change in its fluorescence properties. When excited at a specific wavelength (e.g., 488 nm), the fluorescence intensity of Fura Red decreases as the concentration of intracellular calcium increases.[1] By measuring the ratio of fluorescence at two different excitation or emission wavelengths, one sensitive to calcium and one relatively insensitive (or isosbestic), a quantitative measure of the intracellular calcium concentration can be obtained.

dot

Figure 1: Mechanism of this compound action.

Quantitative Data

The following tables summarize the key quantitative properties of Fura Red.

| Property | Value | Reference(s) |

| Dissociation Constant (Kd) for Ca²⁺ | 400 nM | [2] |

| State | Excitation Wavelength(s) | Emission Wavelength |

| Ca²⁺-free | ~472 nm | ~664 nm |

| Ca²⁺-bound | ~435 nm | ~639 nm |

Note: The exact excitation and emission wavelengths may vary slightly depending on the experimental conditions and instrumentation.

Experimental Protocols

This section provides a detailed methodology for measuring intracellular calcium using this compound.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light.

-

Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution. For optimal dye loading, the buffer should be at a physiological pH (typically 7.2-7.4) and warmed to the desired loading temperature.

-

Pluronic F-127 (Optional but Recommended): To aid in the dispersion of the lipophilic this compound in the aqueous loading buffer, a stock solution of Pluronic F-127 (e.g., 20% w/v in DMSO) can be prepared. The final concentration of Pluronic F-127 in the loading buffer is typically 0.02-0.04%.

-

Probenecid (Optional): To reduce the leakage of the de-esterified Fura Red from the cells via organic anion transporters, probenecid can be added to the loading and experimental buffers at a final concentration of 1-2.5 mM.

Cell Loading Protocol

The optimal loading conditions can vary between cell types and should be empirically determined. The following is a general protocol:

-

Cell Plating: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and allow them to adhere overnight.

-

Preparation of Loading Solution: Dilute the this compound stock solution into the loading buffer to a final concentration of 1-10 µM. If using, add Pluronic F-127 and probenecid at this stage. Vortex the solution thoroughly to ensure complete mixing.

-

Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer (without this compound). Replace the buffer with the this compound loading solution.

-

Incubation: Incubate the cells for 30-60 minutes at a temperature suitable for the cell type (e.g., 37°C or room temperature), protected from light.

-

Washing: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed experimental buffer (with or without probenecid) to remove any extracellular dye.

-

De-esterification: Incubate the cells in the experimental buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester groups by intracellular esterases.

dot

Figure 2: General experimental workflow for using this compound.

Data Acquisition and Analysis

Fluorescence measurements can be performed using a fluorescence microscope, a plate reader, or a flow cytometer equipped with the appropriate excitation and emission filters for Fura Red.

For ratiometric measurements, the ratio of the fluorescence intensity at two different excitation wavelengths (e.g., 435 nm and 470 nm) while monitoring emission at a single wavelength (e.g., >630 nm) is typically calculated. Alternatively, a single excitation wavelength can be used while monitoring two emission wavelengths.

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_λ2 / F_bound_λ2)

Where:

-

Kd is the dissociation constant of Fura Red for Ca²⁺.

-

R is the measured fluorescence ratio.

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at saturating Ca²⁺ concentrations.

-

F_free_λ2 / F_bound_λ2 is the ratio of fluorescence intensities at the second excitation wavelength for Ca²⁺-free and Ca²⁺-bound Fura Red.

Rmin and Rmax are determined through calibration experiments using ionophores (e.g., ionomycin) in the presence of calcium-free (with EGTA) and calcium-saturating solutions, respectively.

Application in Signaling Pathway Analysis

This compound is a valuable tool for dissecting signaling pathways that involve changes in intracellular calcium.

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, upon activation by their ligands, couple to Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. Fura Red can be used to monitor this increase in [Ca²⁺]i, providing a readout of GPCR activation. For example, Fura Red has been used to study chemokine receptor (a type of GPCR) signaling in T cells, where ligand binding leads to a measurable calcium flux.[2][3]

dot

Figure 3: GPCR-mediated calcium signaling pathway.

Calcium Channel Activity

Fura Red can also be employed to study the activity of various calcium channels, including voltage-gated calcium channels (VGCCs) and ligand-gated ion channels. For instance, depolarization of the cell membrane opens VGCCs, leading to an influx of extracellular Ca²⁺. This influx can be detected as an increase in the Fura Red fluorescence ratio, providing a means to screen for compounds that modulate channel activity. A study has described a high-throughput assay for antagonists of a voltage-gated calcium channel using a combination of fluo-3 and fura red.[4]

dot

Figure 4: Monitoring calcium channel activity with Fura Red.

Conclusion

This compound is a powerful and versatile tool for the quantitative measurement of intracellular calcium. Its ratiometric properties, visible light excitation, and long-wavelength emission make it a valuable probe for a wide range of applications in cell biology, neuroscience, and drug discovery. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize Fura Red to investigate the intricate roles of calcium in cellular signaling.

References

- 1. Single-cell Analysis of G-protein Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fura Red AM and Fura-2 AM

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used fluorescent indicators for intracellular calcium ([Ca²⁺]i), Fura-2 AM and Fura Red AM. Understanding their fundamental differences is critical for designing robust experiments and accurately interpreting results in calcium signaling research.

Core Principles of AM Ester-Based Calcium Indicators

Both Fura-2 AM and this compound are acetoxymethyl (AM) ester derivatives of calcium chelators. This chemical modification renders the molecules lipophilic, allowing them to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant, active form of the dye in the cytosol.[1][2] This process is essential for loading the indicators into live, intact cells without requiring invasive techniques like microinjection.[2][3]

Fundamental Differences: A Head-to-Head Comparison

The primary distinctions between Fura-2 and Fura Red lie in their spectral properties and how they are utilized for calcium measurement. Fura-2 is a classical ratiometric indicator, while Fura Red operates differently, often in combination with other dyes.

Fura-2 is a UV-excitable dye celebrated for its ratiometric measurement capabilities.[4] Upon binding to Ca²⁺, its peak excitation wavelength shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while its emission remains constant at around 510 nm.[5] By calculating the ratio of the fluorescence intensities emitted when exciting at 340 nm and 380 nm (F340/F380), a quantitative measure of [Ca²⁺]i can be obtained that is largely independent of variables like dye concentration, cell thickness, and photobleaching.[4][6] This makes Fura-2 a robust and reliable tool for quantitative calcium imaging.[1]

Fura Red , in contrast, is a visible light-excitable dye. Its fluorescence intensity decreases upon binding to Ca²⁺ when excited with a common 488 nm laser line.[7][8][9] While it can be excited at different wavelengths to produce a ratiometric response (e.g., 435 nm vs. 470 nm), it is more commonly used in a "pseudo-ratiometric" fashion alongside a green fluorescent Ca²⁺ indicator like Fluo-3, Fluo-4, or Calcium Green.[10][11] In this setup, both dyes are excited at ~488 nm. As [Ca²⁺]i rises, the green fluorescence of Fluo-4 increases while the red fluorescence of Fura Red decreases, allowing for a ratiometric analysis of the two emission signals.[12]

The key parameters for Fura-2 AM and this compound are summarized below. Note that in situ values, particularly the dissociation constant (Kd), can vary depending on the cellular environment (pH, viscosity, protein binding).[13][14]

| Parameter | Fura-2 | Fura Red |

| Excitation Max (Ca²⁺-bound) | ~335-340 nm[5] | ~435 nm[10] |

| Excitation Max (Ca²⁺-free) | ~363-380 nm[5] | ~470 nm[11] |

| Emission Max | ~505-510 nm[5][15] | ~640-660 nm[7][10] |

| Measurement Principle | Dual-excitation ratio (340/380)[4] | Dual-emission ratio (with green dye) or single wavelength decrease[9][10] |

| Ca²⁺ Dissociation Constant (Kd) | ~145-224 nM[14][16] | ~400 nM[10] |

| Excitation Source | UV Light | Visible Light (e.g., 488 nm laser) |

| Feature | Fura-2 | Fura Red |

| Advantages | • True ratiometric dye, providing robust quantitative data[4][6]• High signal-to-noise ratio• Well-established with extensive literature support[6] | • Excitable with visible light, reducing phototoxicity and autofluorescence[10][11]• Red-shifted emission is ideal for multiplexing with green fluorophores (e.g., GFP) or other UV-excitable probes[9][17] |

| Disadvantages | • Requires specialized UV-capable imaging equipment• UV excitation can be phototoxic to cells[10]• Potential for spectral overlap with endogenous fluorophores like NADH | • Not truly ratiometric on its own; requires co-loading with another dye for ratio measurements[10]• Lower affinity for Ca²⁺ (higher Kd) compared to Fura-2• Fluorescence decreases with Ca²⁺, which can be less intuitive |

Experimental Protocols

The following provides a generalized methodology for loading cells with AM ester dyes. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.[15][18]

-

Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM or this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[18] Aliquot into single-use volumes and store desiccated at -20°C, protected from light.[15][19]

-

Pluronic™ F-127 (Optional but Recommended): Prepare a 10-20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent helps to prevent the aggregation of the AM ester in aqueous loading buffer.[18][20]

-

Probenecid (Optional): Prepare a 25-250 mM stock solution of probenecid. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells, particularly during longer experiments.[18][20]

-

Cell Preparation: Plate cells on glass coverslips or appropriate imaging dishes to achieve a desired confluency (typically 70-90%). Ensure cells are healthy and adherent.

-

Loading Buffer Preparation: Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or DMEM) without phenol red.[15] For the final working solution, dilute the Fura AM stock to a final concentration of 1-5 µM.[18]

-

Incubation: Remove the culture medium from the cells and wash once with the physiological buffer. Add the dye loading buffer to the cells.

-

Loading: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[3][18] Optimal time and temperature should be determined empirically.[15]

-

Wash and De-esterification: After loading, wash the cells two to three times with the physiological buffer (containing probenecid, if used) to remove extracellular dye.

-

Incubation: Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM esters by intracellular esterases.[18][21] The cells are now ready for imaging.

Application Example: GPCR-Mediated Calcium Signaling

A common application for these indicators is monitoring [Ca²⁺]i changes following the activation of Gq-coupled G protein-coupled receptors (GPCRs).[22]